Ser-Gln

Beschreibung

Overview of Dipeptide Research Significance

Dipeptides, consisting of two amino acids linked by a peptide bond, represent the simplest form of peptides. Despite their structural simplicity, they hold significant importance in various biological processes and academic research disciplines, including biochemistry and molecular biology. Dipeptides serve as fundamental building blocks for larger peptides and proteins, and their study is crucial for understanding protein structure and function. numberanalytics.com Beyond their role in protein synthesis, dipeptides exhibit diverse biological activities, acting as signaling molecules, neurotransmitters, antioxidants, and agents involved in nutrient absorption and immune responses. numberanalytics.comresearchgate.netdergipark.org.tr Their low molecular weight, relative ease of synthesis, and potential for structural modification make them attractive subjects for investigating structure-activity relationships and exploring potential applications in various fields, including medicine and biotechnology. researchgate.netdergipark.org.trresearchgate.net Research into dipeptides is ongoing, focusing on their synthesis, biological activities, and potential uses. ontosight.ainovapublishers.com

The Dipeptide Serine-Glutamine (Ser-Gln): A Research Perspective

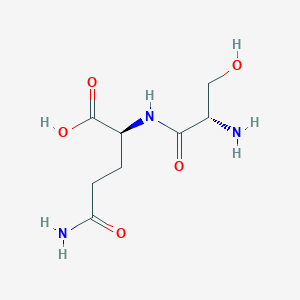

Serine-Glutamine (this compound) is a specific dipeptide formed by the condensation of L-serine and L-glutamine. nih.gov Its chemical structure reflects the peptide bond linking the carboxyl group of one amino acid to the amino group of the other. numberanalytics.com this compound, like other dipeptides, is a subject of academic research due to the biological roles of its constituent amino acids, serine and glutamine, and the potential unique properties it may possess as a combined entity. Glutamine is the most abundant naturally occurring non-essential amino acid in the human body and plays a central role in various biochemical functions, including protein synthesis, nitrogen transport, acid-base balance, and cellular energy. wikipedia.orgfrontiersin.org Serine is also important in metabolism, participating in the biosynthesis of purines and pyrimidines and serving as a precursor for other amino acids and metabolites. wikipedia.org The combination of these two amino acids in a dipeptide form presents opportunities to study their combined or modified biological activities and metabolic fates.

Research involving this compound often arises in the context of studying larger peptides or proteins where this sequence motif is present. For instance, the this compound sequence has been identified within peptides studied for their potential involvement in conditions like celiac disease. cuni.cznih.gov Additionally, this compound has been detected in biological fluids like cerebrospinal fluid (CSF), suggesting potential roles in neurological contexts and indicating a correlation with the concentrations of its constituent amino acids in CSF. nih.gov The study of this compound, therefore, extends to understanding its presence, metabolism, and potential functions within complex biological systems.

Scope and Objectives of this compound Research within Biochemical and Molecular Biology Disciplines

Research on this compound within biochemistry and molecular biology disciplines encompasses several key areas. One significant objective is to understand its metabolic fate and transport. Studies investigate how this compound is formed, degraded by peptidases, and transported across biological membranes, potentially serving as a source of serine and glutamine for cellular processes. nih.govnih.gov The organ-specific distribution of dipeptides, including those containing glutamine and serine, is also an area of investigation, providing insights into their physiological roles in different tissues like the liver, spleen, and thymus. mdpi.com

Another area of focus is the potential bioactivity of this compound. While research often examines longer peptides containing the this compound motif in the context of specific biological effects, the dipeptide itself may possess intrinsic activities or influence cellular pathways. ontosight.aichemimpex.com Investigating the structural aspects of dipeptides containing serine and glutamine is also relevant, as the conformation and properties of the dipeptide can be influenced by the side chains of its constituent amino acids and the surrounding environment. oalib.com

Furthermore, this compound is relevant in the context of peptide synthesis strategies, particularly in overcoming challenges like aggregation during solid-phase peptide synthesis when incorporating this sequence. sigmaaldrich.com This highlights its importance as a specific chemical entity in the methodological aspects of peptide research. The objectives of this compound research are thus multifaceted, ranging from fundamental studies of its metabolism and structure to exploring its potential roles in specific biological contexts and its utility in biochemical techniques.

Table 1: Chemical Information for Serine-Glutamine (this compound)

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N₃O₅ | PubChem nih.gov |

| Molecular Weight | 233.22 g/mol | PubChem nih.gov |

| PubChem CID | 54357903, 7016082 | PubChem nih.govnih.gov |

| IUPAC Name | (2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoic acid | PubChem nih.gov |

Table 2: Detection of this compound in Biological Samples

| Biological Sample | Detection Status | Notes | Source |

| Cerebrospinal Fluid (CSF) | Detectable | Correlated with corresponding amino acids in CSF. | nih.gov |

| Plasma | Detectable | Generally lower concentrations compared to CSF for some dipeptides. | nih.gov |

Eigenschaften

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O5/c9-4(3-12)7(14)11-5(8(15)16)1-2-6(10)13/h4-5,12H,1-3,9H2,(H2,10,13)(H,11,14)(H,15,16)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTZHGHXJKIAOS-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94421-66-6 | |

| Record name | Serylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Presence and Dynamics of Ser-gln

Detection and Quantification of Ser-Gln in Biological Matrices

Advances in analytical techniques, particularly hyphenated methods like Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS), have enabled the detection and quantification of dipeptides, including this compound, in complex biological samples. These methods offer sensitivity, rapidity, and reliability for analyzing dipeptide patterns. researchgate.netnih.govmdpi.comnih.gov

Quantitative analysis of dipeptides often involves sample preparation protocols optimized for effective extraction from biological material, with reported recovery rates generally high. nih.gov While signal intensity and calibration ranges can vary between different dipeptides, UPLC-MS/MS allows for the determination of their concentrations. nih.gov

This compound has been detected in both cerebrospinal fluid (CSF) and plasma in humans. nih.govresearchgate.net Studies utilizing UPLC-MS/MS have included this compound in panels of dipeptides analyzed in these biological fluids. nih.govresearchgate.net

Research indicates that dipeptide concentrations in serum are generally several magnitudes lower than those found in organ tissues. researchgate.netnih.govmdpi.com In the context of CSF and plasma, dipeptide concentrations are typically significantly lower than those of their corresponding free amino acids. nih.gov However, when considering the sum of numerous dipeptides, their total concentration can be in a similar range to that of their constituent amino acids. nih.gov

Inter-individual variability in dipeptide concentrations in CSF and plasma can be considerable, with only certain dipeptides consistently detected across all individuals in some studies. nih.govresearchgate.net A significant correlation has been observed between the concentrations of this compound in CSF and the concentrations of its corresponding amino acids, serine and glutamine. nih.govresearchgate.net This correlation potentially suggests a role for this compound as an amino acid donor in the central nervous system. nih.govresearchgate.net

Data on the detection of this compound in CSF and plasma from a study investigating dipeptides in neurological conditions is summarized below:

| Biological Fluid | Detectability | Correlation with Corresponding Amino Acids |

| CSF | Detected | Significant correlation observed nih.govresearchgate.net |

| Plasma | Detected | Not explicitly stated as consistently correlated in the same study as CSF nih.gov |

Studies in animal models, such as mice, have demonstrated that dipeptides, including this compound, exhibit organ-specific distribution patterns. researchgate.netnih.govmdpi.com A UPLC-MS/MS method developed for the quantification of a panel of dipeptides identified this compound among the detected compounds with varying concentrations across different organs. researchgate.net

While some dipeptides like carnosine and anserine are highly abundant in multiple organs, and others like Asp-Gln and Ala-Gln show high concentrations in specific organs like the liver, the precise quantitative distribution of this compound across a comprehensive range of organs has been investigated. researchgate.netnih.govmdpi.com this compound was included in a panel of 36 dipeptides analyzed for organ-specific distribution in mice. researchgate.net

The organ-specific distribution highlights that the metabolic roles and turnover rates of dipeptides likely vary depending on the tissue. researchgate.netnih.govmdpi.com The position of amino acids within a dipeptide (N- or C-terminus) can also influence its organ-specific distribution. mdpi.com

Presence in Cerebrospinal Fluid and Plasma

This compound as a Constituent of Larger Peptides and Proteins

Beyond its existence as a free dipeptide, the this compound sequence can be found within the primary structure of larger peptides and proteins. Its presence in these contexts can be relevant to the function and structural characteristics of the molecules they are a part of.

The this compound sequence can occur within the amino acid sequences of naturally occurring peptides. For instance, studies on coeliac-activating regions of wheat alpha-gliadin have identified tetrapeptide motifs, including Pro-Ser-Gln-Gln, in different parts of the protein. nih.gov This indicates that this compound can be part of larger, biologically active peptide fragments derived from protein breakdown.

Examples of peptides containing the this compound sequence identified in research include:

| Peptide Sequence | Source/Context |

| Pro-Ser-Gln-Gln | Motif in wheat alpha-gliadin nih.gov |

| Met-Gln-Ser-pThr-Pro-Leu (phosphorylated Thr) | Found in PDB entry 1q4k (Homo sapiens) ebi.ac.uk |

| Ac-Ser-Gln-Asn-(3RS,4S)AHPPA-Val-Val-NH2 | Synthetic/modified peptide ontosight.ai |

| Val-Ser-Gln-Asn-Leu-Psi(CH(OH)-CH2)-Val-Ile-Val | Inhibitor in PDB entry 8hvp (HIV-1) ebi.ac.uk |

The this compound sequence can be integrated within specific domains or structural motifs of proteins. These motifs are often associated with particular functions or structural properties of the protein. While not exclusively a this compound motif, regions rich in serine and glutamine residues are observed in protein analysis. biorxiv.org

The recurring combinations of amino acids, including those involving serine and glutamine, likely play key roles in facilitating interactions within proteins, such as electrostatic interactions and hydrogen bonding, which are crucial for protein structure and function. biorxiv.org

Advanced Research Methodologies for Ser-gln Studies

Spectroscopic and Chromatographic Techniques for Analysis

Spectroscopic and chromatographic methods are fundamental for the identification, separation, and quantification of peptides. They provide the tools to analyze complex samples and isolate the target molecule, Ser-Gln, for detailed characterization.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Quantification

HPLC and UPLC-MS/MS are widely used for the separation and quantification of peptides, including dipeptides like this compound. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of this compound from a mixture. uba.ar UPLC, a more recent evolution, uses smaller particles and higher pressures to achieve faster separations and improved resolution.

Coupling these chromatographic techniques with tandem mass spectrometry (MS/MS) provides a powerful tool for both identification and quantification. researchgate.net MS/MS involves fragmenting the peptide ions and analyzing the resulting fragments, providing a unique spectral fingerprint for identification. researchgate.netacs.org For quantification, techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) are employed, which selectively detect specific parent and fragment ions of the target peptide, offering high sensitivity and specificity, even in complex biological matrices. researchgate.netthermofisher.comresearchgate.net

Studies on dipeptides have demonstrated the effectiveness of UPLC-MS/MS for their quantification in various biological samples. For instance, a UPLC-MS/MS method was developed for the quantification of 36 dipeptides, demonstrating organ-specific distribution patterns in mice. mdpi.comresearchgate.net While this compound itself was not explicitly listed as one of the highly abundant dipeptides in all organs in that specific study, related dipeptides like Asp-Gln and Ala-Gln were found at high concentrations in the liver, and Glu-Ser was abundant in spleen and thymus, indicating the applicability of such methods to this compound. mdpi.comresearchgate.net The method showed good intra- and inter-assay precision for most analytes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a crucial technique for determining the three-dimensional structure and conformational properties of molecules, including peptides. uba.arwur.nl By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity, spatial arrangement, and dynamics of atoms within the this compound molecule. uzh.ch

For peptides, 1D and 2D NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign resonances to specific amino acid residues and to obtain spatial constraints based on through-space correlations between protons. uzh.chresearchgate.net These constraints are then used in conjunction with computational methods to calculate the peptide's solution structure. researchgate.net

While specific NMR studies focusing solely on the isolated this compound dipeptide are not extensively detailed in the search results, NMR has been successfully applied to determine the structure of larger peptides containing the this compound sequence. For example, NMR was used to resolve the structure of bacillomycin L, a cyclic lipopeptide containing the sequence Asp-Tyr-Asn-Ser-Gln-Ser-Thr. rcsb.org Similarly, NMR was employed to study the conformation of a nonapeptide containing the sequence Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val, revealing structural features like a gamma bend and a beta-turn. researchgate.net These examples highlight the capability of NMR to provide high-resolution structural information for peptides containing this compound, which can be extrapolated to understand the structural preferences of the dipeptide itself.

Advanced Mass Spectrometry Approaches for Peptide Sequencing and Modification Analysis

Beyond basic quantification, advanced mass spectrometry techniques are vital for determining the amino acid sequence of peptides and identifying post-translational modifications (PTMs). rsc.orgspringernature.com Tandem MS (MS/MS) is the core technique for peptide sequencing, where a peptide ion is fragmented, and the masses of the resulting fragment ions are measured. acs.org Different fragmentation methods, such as collision-induced dissociation (CID) or electron transfer dissociation (ETD), yield characteristic fragment ions (b-ions, y-ions, etc.) that can be used to deduce the amino acid sequence. springernature.com

Identifying PTMs, such as phosphorylation, glycosylation, or deamidation, is critical for understanding peptide function. MS is a powerful tool for detecting these modifications due to the resulting mass shifts they introduce. researchgate.netnih.gov For example, deamidation of glutamine (Gln) results in a mass increase of 0.9840 Da due to the conversion of the amide group to a carboxylic acid. Advanced MS approaches, including high-resolution mass analyzers (e.g., Orbitrap) and specific fragmentation techniques, can pinpoint the location and nature of these modifications within a peptide sequence. acs.orgnih.gov

While direct examples of using advanced MS specifically for sequencing or modification analysis of this compound were not prominently found, studies on other dipeptides and larger peptides containing Gln and Ser residues demonstrate the applicability. For instance, MS/MS has been used to investigate the deamidation reactions of Gln-containing peptides, providing insights into the fragmentation pathways and product ion structures. core.ac.uknih.gov Derivatization strategies coupled with MS/MS have also been developed to facilitate peptide sequencing. nih.gov These methodologies are directly transferable to the study of this compound to confirm its sequence and identify potential modifications like deamidation of the glutamine residue.

Computational and Molecular Modeling Approaches

Computational methods complement experimental techniques by providing theoretical insights into the behavior and properties of this compound at the atomic level. These approaches can predict reaction mechanisms, explore conformational landscapes, and simulate interactions with other molecules.

Quantum Chemical Calculations for Reaction Mechanisms (e.g., deamidation, racemization)

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. These methods can provide detailed information about reaction pathways, transition states, and activation energies, offering insights into processes like deamidation and racemization in peptides. core.ac.ukresearchgate.netresearchgate.net

Deamidation of glutamine (Gln) is a common post-translational modification that can occur spontaneously. nih.govresearchgate.net Quantum chemical calculations can model the reaction mechanism, which typically involves a nucleophilic attack leading to a cyclic intermediate and the release of ammonia. core.ac.uknih.govmdpi.com Studies on Gln-containing peptides have utilized density functional theory (DFT) calculations to investigate the deamidation process and the resulting product ion structures observed in mass spectrometry. core.ac.uknih.gov These calculations help to understand the factors influencing the deamidation rate and the stability of intermediates.

Racemization, the conversion of an amino acid from its L-configuration to the D-configuration, can also occur in peptides. While less common for serine and glutamine compared to aspartic acid, quantum chemical calculations can be used to explore the potential energy surface and identify possible mechanisms for racemization, such as enolization. researchgate.netresearchgate.net Although specific calculations for this compound racemization were not found, theoretical studies on the racemization of other amino acids within peptides demonstrate the capability of these methods to investigate such processes. researchgate.net

Molecular Dynamics Simulations for Conformational Studies and Protein-Peptide Interactions

Molecular dynamics (MD) simulations are computational techniques that simulate the movement of atoms and molecules over time based on physical laws. researchgate.net MD simulations are invaluable for studying the conformational flexibility of peptides like this compound and their interactions with other molecules, such as proteins or solvent. researchgate.netresearchgate.netnih.govacs.orgnih.gov

By simulating the peptide in a solvent environment, MD can reveal preferred conformations, the extent of flexibility, and how the conformation might change under different conditions (e.g., temperature, presence of other molecules). researchgate.netnih.gov For dipeptides, MD simulations can explore the dihedral angles of the peptide backbone and side chains, providing a dynamic picture of its structure. researchgate.netnih.gov

MD simulations are also used to study protein-peptide interactions, which is relevant if this compound interacts with target proteins. researchgate.netacs.org These simulations can provide insights into binding modes, binding affinity, and the effect of the peptide on the protein's conformation and dynamics. acs.org Studies using MD simulations have investigated the solvation of dipeptides in water nih.gov and the conformational stability of peptides researchgate.netresearchgate.net. While specific MD simulations of this compound interacting with a protein were not found, MD has been applied to study the dynamics of larger proteins containing Ser and Gln residues ox.ac.uk, and the principles are directly applicable to studying this compound interactions.

Computational Prediction of this compound Containing Motifs and Interaction Sites

Computational methods play a significant role in predicting peptide motifs and protein interaction sites, offering an efficient alternative to labor-intensive experimental approaches. oup.complos.org While the direct computational prediction of this compound as a specific motif is not extensively detailed in the search results, the principles and techniques used for predicting peptide-mediated interactions and post-translational modification sites are applicable.

Prediction tools often utilize machine learning algorithms such as artificial neural networks (ANNs), support vector machines (SVM), and random forests (RF). oup.com These methods analyze sequence information and sometimes structural properties to identify potential interaction sites or motifs. oup.comoup.com For instance, computational approaches have been used to predict proteasomal cleavage sites, analyzing amino acid preferences around the cleavage site. ustc.edu.cn In such analyses, hydrophilic amino acids like Ser and Gln have been observed to have negative weight coefficients, suggesting a negative contribution to cleavage in that specific context. ustc.edu.cn

Computational methods are also employed in the design of peptidomimetics by screening large libraries and predicting binding affinities to target proteins. arkat-usa.org This involves analyzing interactions such as hydrogen bonds, π-σ interactions, and Van der Waals forces between the potential peptidomimetic and the protein's active site. arkat-usa.org

The identification of sequence signatures, including short sequence motifs and binding sites, is a key aspect of computationally predicting protein-protein interactions. scholaris.ca While this compound as a distinct, universally recognized motif is not highlighted, the methodologies for identifying such patterns in proteins are well-established and could potentially be applied to understand contexts where this compound is functionally important.

Synthetic Strategies for this compound and Related Peptidomimetics

The synthesis of peptides containing this compound, as well as related peptidomimetics, involves various chemical and enzymatic approaches. These strategies aim to accurately assemble the amino acids while overcoming challenges such as side reactions and aggregation.

Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for synthesizing peptides. wvu.edu In SPPS, the peptide chain is built step-by-step while anchored to an insoluble resin. wvu.edu The synthesis of peptides containing glutamine, such as this compound, requires careful consideration of side-chain protection to prevent undesired reactions. peptide.com The amide side chain of glutamine can undergo side reactions, particularly when repeatedly exposed to coupling reagents. peptide.com Protecting groups on the amide nitrogen, such as the trityl (Trt) group in Fmoc chemistry, are commonly used to minimize this issue and improve solubility. peptide.com

While anchoring glutamine directly to the resin as a p-alkoxybenzyl ester can be problematic, effective methods exist for preparing peptides with C-terminal glutamine. nih.gov One approach involves attaching Nα-Fmoc-Cα-tert.-butyl glutamate via its free ω-carboxyl group to a tris(alkoxy)benzylamino (PAL) support. nih.gov This method, using standard Fmoc chemistry, has been shown to yield desired peptides in high purity with minimal side reactions at the C-terminus. nih.gov Examples of peptides synthesized using this approach include a C-terminal octapeptide from human proinsulin containing Ser-Leu-Gln and the serum thymic factor pGlu-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn-OH. nih.gov

SPPS of peptides containing serine can also present challenges, such as N-O shifts, where the peptide chain migrates from the amide nitrogen to the hydroxyl group of serine via a cyclic intermediate. iris-biotech.de This can occur during deprotection steps using trifluoroacetic acid (TFA). iris-biotech.de The extent of this side reaction is sequence-dependent. iris-biotech.de

Peptides containing amino acids that can form intra-chain hydrogen bonds, including glutamine and serine, can be difficult to synthesize due to aggregation on the solid support. sigmaaldrich.com Strategies to mitigate aggregation are often adopted from the outset of synthesis, especially for sequences longer than 20 amino acids. sigmaaldrich.com Monitoring peptide assembly by small TFA cleavages is recommended for longer sequences. sigmaaldrich.com Pseudoproline dipeptides, where a Ser or Thr residue is protected as a proline-like oxazolidine, can be used to disrupt secondary structure formation and improve synthesis efficiency, particularly for challenging sequences. sigmaaldrich.com Introducing pseudoproline residues as dipeptides avoids the need to acylate a hindered nitrogen and extends the chain by two residues in one step. sigmaaldrich.com

Design and Synthesis of this compound-Based Peptidomimetics for Biochemical Probing

Peptidomimetics are compounds designed to mimic the structural and chemical features of peptides while often possessing improved properties such as increased stability and bioavailability. arkat-usa.orgupc.edu The design of peptidomimetics based on a dipeptide like this compound would involve incorporating non-peptide scaffolds or modified amino acids to retain or enhance desired biological activity. arkat-usa.orgupc.edu

Computational methods, including molecular docking studies, are valuable tools in the design process, allowing for the prediction of binding affinities and interactions with target molecules. arkat-usa.org This aids in selecting promising candidates for synthesis. arkat-usa.org

Synthetic strategies for peptidomimetics can involve replacing the peptide backbone with a molecular scaffold or incorporating conformationally constrained amino acids. arkat-usa.orgupc.edu Freidinger lactams, for example, have been used to introduce beta-turn conformations and reduce the peptidic character of compounds. sci-hub.se These modifications can lead to improved binding affinity and cellular activity compared to the parent peptide. sci-hub.se

Biochemical probing with this compound-based peptidomimetics would involve evaluating their interaction with specific biological targets, such as enzymes or receptors, to understand the role of the this compound motif in biological processes. This could include binding assays, enzymatic assays, or cell-based experiments.

Enzymatic Synthesis Approaches for this compound

Enzymatic synthesis offers an alternative or complementary approach to chemical synthesis for producing peptides and related compounds. While the direct enzymatic synthesis of the this compound dipeptide is not explicitly detailed in the provided search results, enzymatic methods are used for peptide synthesis through fragment condensation catalyzed by ligases, such as subtilisin variants. google.comwipo.intwipo.int

Enzymatic approaches have been explored for the synthesis of larger peptides containing this compound sequences. For instance, chemo-enzymatic methods have been developed for the synthesis of peptides like GLP-1 and its analogues, which contain the sequence -Gly-Gln-Ala-Ala-. google.comwipo.intwipo.int These methods involve enzymatically coupling peptide fragments. google.comwipo.intwipo.int

Enzymes like glutaminase can affect glutamine-containing compounds by catabolizing glutamine to glutamate. asm.org In the context of enzymatic synthesis involving glutamine, using glutaminase-deficient systems might be necessary to prevent degradation of the glutamine residue or the this compound sequence. asm.org

Enzymatic transglycosylation reactions catalyzed by enzymes like chitinases have been used in the chemo-enzymatic synthesis of neoglycoproteins, involving peptides containing sequences like Gly-Gln-Asn. nih.gov This demonstrates the potential for enzymatic methods to incorporate amino acid sequences, including those with glutamine, into more complex molecules.

While direct enzymatic synthesis of the simple dipeptide this compound is not a primary focus of the search results, the principles of enzymatic peptide synthesis and modification involving serine and glutamine residues in larger peptides are established.

Future Directions in Ser-gln Academic Research

Elucidating Novel Biological Roles of Ser-Gln

Future academic research on this compound should prioritize the comprehensive elucidation of its specific biological roles. The detection of this compound in biological fluids such as cerebrospinal fluid (CSF) and plasma, as well as in specific tissues like the spleen and thymus in mice and in Pleurotus ostreatus, suggests potential physiological relevance that warrants deeper investigation. nih.govmdpi.comacs.org Given that other dipeptides have been shown to possess bioactivities extending beyond their role as simple amino acid precursors, including antioxidant activity, carbonyl sequestering capabilities, and interactions with proteins, future studies could explore whether this compound exhibits similar or distinct functions. nih.govresearchgate.netresearchgate.net

Specifically, the observed correlation between this compound levels and its corresponding amino acids in CSF suggests a potential functional link within the central nervous system that requires further detailed study. nih.gov Research could focus on identifying specific neurological processes or pathways where this compound might play a role. Furthermore, its presence in particular organs in mice mdpi.com and in a fungal species acs.org points towards possible organ-specific or species-specific functions that could be explored through targeted research in these biological contexts. Investigations into whether this compound acts as a signaling molecule or a modulator of specific cellular pathways, mirroring research trends for other dipeptides, represent a promising direction. researchgate.net

Advanced Structural Characterization of this compound in Complex Biological Systems

While fundamental structural studies of dipeptides, such as crystallographic analysis and theoretical computations, provide valuable insights into their inherent properties, researchgate.netresearchgate.net a critical future direction for this compound research involves its advanced structural characterization within complex biological environments. Understanding the conformation, dynamics, and interactions of this compound in situ within biological matrices like CSF, plasma, or cellular environments is essential for deciphering its function.

Future research could leverage advanced techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, cryo-electron microscopy (cryo-EM) if associated with larger complexes, or sophisticated mass spectrometry-based approaches to probe the structure and conformation of this compound in native or near-native biological settings. Investigating how the surrounding biological milieu, including factors like pH, ionic strength, and the presence of other biomolecules, influences the structure and stability of this compound will be crucial for understanding its behavior and potential interactions within living systems.

Development of Targeted Research Probes Based on this compound Sequences

The inclusion of this compound sequences within larger peptides studied for applications such as radiopharmaceuticals aacrjournals.org and in the context of autoimmune disease jci.org underscores the potential for developing targeted research probes. A significant future direction lies in the design and synthesis of specific probes aimed at detecting, tracking, and characterizing the this compound dipeptide itself within biological systems.

These targeted probes could be engineered to specifically bind to or report on the presence, localization, metabolic fate, or potential binding partners of the this compound dipeptide. Examples of such probes could include isotopically labeled this compound analogues for metabolic tracing, fluorescently labeled versions for visualization, affinity probes for identifying interacting molecules, or even highly specific antibodies or aptamers recognizing the this compound sequence. Building upon methods developed for determining amino acid configurations using mass-tagged chiral probes, acs.org similar strategies could be adapted to create probes specific to the this compound dipeptide, offering powerful tools to dissect its biological roles and mechanisms.

Integration of Multi-Omics Data for Comprehensive this compound Network Analysis

Understanding the complete biological role of this compound necessitates its placement within the intricate networks of cellular and organismal processes. The integration of multi-omics data offers a powerful approach for achieving this comprehensive understanding. nih.govbiorxiv.orgdtu.dk

Q & A

Q. What experimental methodologies are recommended to characterize the stability of Ser-Gln under physiological conditions?

To assess stability, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to monitor degradation products under simulated physiological conditions (e.g., varying pH, temperature). Accelerated stability studies using Arrhenius kinetics can predict shelf-life, while nuclear magnetic resonance (NMR) spectroscopy can identify structural changes .

Q. How can the bioavailability of this compound be quantified in in vivo models?

Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track this compound absorption and metabolism. Combine plasma/tissue sampling with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. Pharmacokinetic parameters (e.g., Cₘₐₓ, AUC) should be calculated using non-compartmental analysis .

Q. What are the standard protocols for synthesizing this compound with high enantiomeric purity?

Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is widely accepted. Optimize coupling reagents (e.g., HBTU/HOBt) and deprotection steps to minimize racemization. Validate purity via reverse-phase HPLC and chiral column analysis .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in cellular redox homeostasis be resolved?

Conduct systematic dose-response and time-course experiments across multiple cell lines (e.g., HEK293, Caco-2) to identify context-dependent effects. Use RNA-seq or proteomics to map pathways influenced by this compound. Apply meta-analysis to reconcile discrepancies in published datasets, prioritizing studies with rigorous controls .

Q. What strategies optimize this compound’s delivery across the blood-brain barrier (BBB) for neuroprotection studies?

Develop prodrug derivatives (e.g., ester-linked analogs) to enhance lipophilicity. Test permeability using in vitro BBB models (e.g., hCMEC/D3 monolayers) and validate via in vivo imaging (e.g., PET with radiolabeled this compound). Compare results with computational models predicting BBB penetration .

Q. How do intermolecular interactions between this compound and membrane transporters affect its uptake kinetics?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to transporters like SLC1A5. Perform competitive inhibition assays with glutamine analogs. Molecular dynamics simulations can predict binding conformations .

Q. What statistical approaches are suitable for analyzing nonlinear dose-response relationships in this compound’s anti-inflammatory effects?

Apply four-parameter logistic models (e.g., Hill equation) to fit data. Use Bayesian hierarchical models to account for inter-experiment variability. Validate with bootstrapping or cross-validation to ensure robustness .

Methodological Considerations

Q. How should researchers design controls to distinguish this compound-specific effects from glutamine or serine interference?

Include three control groups: (1) glutamine-only, (2) serine-only, and (3) combined serine/glutamine at equimolar concentrations. Use knockout cell lines (e.g., CRISPR-mediated SLC6A14 deletion) to isolate transporter-specific uptake .

Q. What criteria validate this compound as a biomarker in metabolic disorders?

Follow the NIH Biomarker Validation Checklist:

- Specificity : Confirm via LC-MS/MS in relevant biospecimens.

- Reproducibility : Test across ≥3 independent cohorts.

- Clinical relevance : Correlate levels with disease severity using ROC curve analysis .

Data Interpretation and Reporting

Q. How can conflicting results in this compound’s impact on mitochondrial function be addressed in a manuscript?

Structure the discussion around three axes:

Q. What ethical guidelines apply to animal studies investigating this compound toxicity?

Adhere to ARRIVE 2.0 standards for reporting. Obtain approval from institutional animal care committees (IACUC). Include humane endpoints (e.g., weight loss >20%) and justify sample sizes via power analysis .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.